Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hcl
Description
Chemical Structure: This compound consists of a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position, an ethoxy-oxoethyl moiety linked via an amino group at the 3-position, and a hydrochloride salt form. Its synonyms include Ethyl 2-(1-Boc-3-pyrrolidyl)acetate (CAS: 664364-29-8) and tert-butyl 3-(2-ethoxy-2-oxo-ethyl)pyrrolidine-1-carboxylate .
Synthesis: The free base form (compound 236) is synthesized via a reaction between enecarbamate and glycine ethyl ester hydrochloride under basic conditions, yielding high purity intermediates for further functionalization . The HCl salt form enhances stability and solubility for specific applications.
Applications: Primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing polycyclic scaffolds or spiro-pyrrolidine-oxindoles .
Properties
IUPAC Name |
tert-butyl 3-[(2-ethoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4.ClH/c1-5-18-11(16)8-14-10-6-7-15(9-10)12(17)19-13(2,3)4;/h10,14H,5-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVFCEFFNNWNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues:
Physicochemical Properties
- Solubility: The HCl salt form of the target compound improves aqueous solubility compared to its free base or neutral analogues like tert-butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate .
- Reactivity : The ethoxy-oxoethyl group in the target compound facilitates nucleophilic substitution or hydrolysis, unlike the methoxyethyl variant, which is less reactive .
Biological Activity
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate hydrochloride (CAS No. 1420969-01-2) is a chemical compound with the molecular formula C13H24N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is primarily utilized as an intermediate in organic synthesis, with applications in medicinal chemistry and biological research.
| Property | Details |
|---|---|
| Molecular Formula | C13H24N2O4 |
| Molar Mass | 272.34 g/mol |
| CAS Number | 1420969-01-2 |
| Synonyms | Tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate |
| Physical State | Solid |
Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate acts as a ligand, interacting with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, which is crucial for its applications in biological studies. The compound's unique structure allows it to participate in various biochemical pathways, making it a valuable tool in both research and therapeutic contexts.
Applications in Research
- Enzyme Mechanisms : The compound is used to study enzyme kinetics and mechanisms, providing insights into how enzymes interact with substrates and inhibitors.
- Protein-Ligand Interactions : It serves as a model compound to explore binding affinities and the structural dynamics of protein-ligand complexes.
- Pharmaceutical Development : As an intermediate in drug synthesis, it plays a role in developing novel therapeutics targeting various diseases.
Toxicological Profile
According to safety data sheets, the compound can cause skin and eye irritation upon contact. It is classified under GHS (Globally Harmonized System) as follows:
| Hazard Classification | Description |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A recent study demonstrated that tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate effectively inhibited certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.
- Binding Affinity Analysis : Research utilizing surface plasmon resonance (SPR) indicated that this compound exhibits a high binding affinity to specific protein targets, which could be leveraged for drug design.
- Synthesis of Derivatives : Investigations into the synthesis of related pyrrolidine derivatives have shown that modifications to the ethoxy group can significantly alter biological activity, highlighting the importance of structural variations.
Q & A
Q. What are the established synthetic routes for Tert-butyl 3-((2-ethoxy-2-oxoethyl)amino)pyrrolidine-1-carboxylate HCl, and how do reaction conditions influence yield?
A common method involves coupling a pyrrolidine precursor with an ethoxy-oxoethyl amine derivative using activating agents like isobutyl chloroformate and DIPEA in dichloromethane (DCM). For example, a two-step procedure starts with mixed anhydride formation (carboxylic acid + isobutyl chloroformate) followed by nucleophilic substitution with 2-ethoxy-2-oxoethylamine. Reaction monitoring via LC-MS ensures complete conversion, with yields ~59% after flash chromatography . Key variables include stoichiometry (1.1–1.2 eq. of activating agent), temperature (0–20°C for sensitive steps), and purification gradients (e.g., 0–100% EtOAc/hexane) .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?
- NMR Spectroscopy : H and C NMR resolve the tert-butyl group (δ ~1.4 ppm for H), ethoxy protons (δ 1.2–1.4 ppm), and pyrrolidine backbone (δ 3.0–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHNO: 257.326) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1730 cm) and amine/amide bonds .
Cross-validation using these methods is essential to distinguish regioisomers or stereoisomers .
Q. How can researchers troubleshoot low yields during the final coupling step?
Common issues include incomplete activation of the carboxylic acid or side reactions. Solutions:
- Increase the equivalents of DIPEA (2.0 eq.) to maintain anhydrous conditions and prevent protonation of the nucleophile.
- Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate mixed anhydride formation .
- Monitor reaction progress via TLC or LC-MS to terminate the reaction at optimal conversion (~95%) and minimize decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in 1^11H NMR data between synthetic batches?
Discrepancies often arise from residual solvents, stereochemical impurities, or rotameric equilibria. Mitigation steps:
- Drying : Use anhydrous NaSO or molecular sieves to remove trace water, which can broaden peaks .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms connectivity, especially for overlapping pyrrolidine protons .
- Variable Temperature NMR : Identifies rotamers (e.g., tert-butyl group rotation) by observing coalescence at elevated temperatures .
Q. How can the tert-butyl protecting group be selectively removed to enable downstream functionalization?
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., 4M HCl in dioxane or TFA/DCM). For HCl salts, controlled deprotection (1–2 hr, 0°C) minimizes side reactions. Post-deprotection, neutralization with NaHCO and extraction into EtOAc isolates the free amine for subsequent reactions (e.g., amidation, alkylation) .
Q. What methodologies optimize enantiomeric purity in derivatives of this compound?
Q. How does the ethoxy-oxoethyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing ethoxy carbonyl group activates the adjacent amine for nucleophilic attack but may sterically hinder bulkier electrophiles. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., methyl vs. benzyl halides) . Experimental validation via kinetic studies (monitored by F NMR or LC-MS) quantifies substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
